

The Biguanide IM156: A Deep Dive into its Attenuation of Oxidative Phosphorylation

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A comprehensive technical guide for researchers, scientists, and drug development professionals on the effects of the novel biguanide, IM156, on oxidative phosphorylation (OXPHOS). This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides a framework for understanding the mechanism of action of this potent mitochondrial inhibitor.

Executive Summary

IM156 is a powerful and selective inhibitor of mitochondrial Protein Complex I (PC1), the primary entry point of electrons into the electron transport chain. By disrupting this critical step in oxidative phosphorylation, IM156 effectively reduces cellular respiration and ATP production. This mechanism of action has shown significant therapeutic potential in preclinical models of cancer and fibrosis, particularly in cells that are highly dependent on mitochondrial metabolism for survival and proliferation. This guide provides an in-depth analysis of the quantitative effects of IM156, detailed experimental protocols for its study, and a visual representation of its core signaling pathway.

Introduction to IM156 and Oxidative Phosphorylation



Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells. It involves a series of redox reactions within the mitochondria, collectively known as the electron transport chain (ETC). Protein Complex I (NADH:ubiquinone oxidoreductase) is the largest and one of the most crucial components of the ETC.

IM156, a novel biguanide derivative, has emerged as a potent and specific inhibitor of PC1.[1] Unlike other biguanides such as metformin, IM156 exhibits significantly greater potency in inhibiting mitochondrial respiration.[2] This targeted inhibition of OXPHOS makes IM156 a promising therapeutic agent for diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[3][4]

Quantitative Effects of IM156 on Mitochondrial Function

The inhibitory effects of IM156 on oxidative phosphorylation have been quantified across various experimental systems. The following tables summarize the key data available to date.

Parameter	Cell Line/System	Value	Reference
IC50 (Complex I- dependent NADH oxidation)	Purified bovine mitochondrial membranes	2.2 mM	[2]
EC50 (Cell Viability)	Eμ-Myc+ lymphoma cells	12 μΜ	[2]
IC50 (Oxygen Consumption Rate)	WI-38 pulmonary fibroblasts	13.2 μΜ	[5]
IC50 (α-SMA Expression)	WI-38 pulmonary fibroblasts	21.3 μΜ	[5]
IC50 (COL1A1 Deposition)	WI-38 pulmonary fibroblasts	18.9 μΜ	[5]



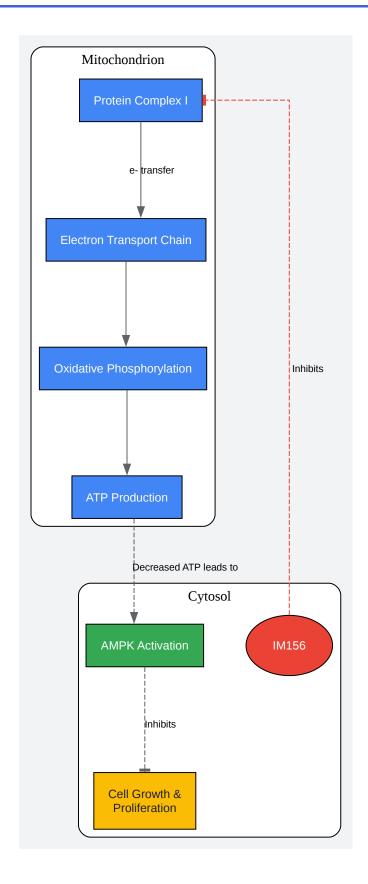
Cell Line	Treatment	Effect on Oxygen Consumption Rate (OCR)	Reference
Eμ-Myc+ lymphoma cells	10 μM IM156	Potent dose- dependent reduction	[2]
WI-38 pulmonary fibroblasts	15 μM IM156	Inhibition of TGFβ- dependent increases in mitochondrial OCR	[5]
Various tumor cells	Not specified	More potent decrease compared to phenformin and metformin at equal concentrations	[3]

Cell Line	Treatment	Effect on ATP Production	Reference
Eμ-Myc+ lymphoma cells	100 μM IM156	More effective reduction than phenformin at equal concentrations	[2]
Various tumor cells	Not specified	Reduction in cellular ATP production	[3]

Signaling Pathway and Mechanism of Action

IM156's primary mechanism of action is the direct inhibition of mitochondrial Protein Complex I. This disruption of the electron transport chain leads to a cascade of downstream effects, including reduced ATP synthesis and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.





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Figure 1. Signaling pathway of IM156's effect on oxidative phosphorylation.



Experimental Protocols Seahorse XF Analysis of Oxygen Consumption Rate (OCR)

This protocol is adapted from Willette R, et al. (2021) and is suitable for assessing the real-time effect of IM156 on mitochondrial respiration in adherent cells.[5]

Materials:

- Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant Solution
- Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
- IM156 stock solution
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
- IM156 Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of IM156 or vehicle control. Incubate for the desired pre-treatment time (e.g., 1 hour) in a non-CO2 incubator at 37°C.
- Assay Execution: Load the hydrated sensor cartridge with mitochondrial stress test compounds. Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.



Data Analysis: The instrument will measure OCR at baseline and after the sequential
injection of oligomycin, FCCP, and rotenone/antimycin A. Analyze the data to determine
parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare
respiratory capacity.

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